molecular formula C20H45N2O2P B14669792 Butyl N,N,N',N'-tetrabutylphosphorodiamidate CAS No. 40882-06-2

Butyl N,N,N',N'-tetrabutylphosphorodiamidate

Katalognummer: B14669792
CAS-Nummer: 40882-06-2
Molekulargewicht: 376.6 g/mol
InChI-Schlüssel: CLOWFQAFBUQSSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl N,N,N’,N’-tetrabutylphosphorodiamidate is an organic compound that belongs to the class of phosphorodiamidates It is characterized by the presence of butyl groups attached to the nitrogen atoms and a phosphorodiamidate core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butyl N,N,N’,N’-tetrabutylphosphorodiamidate typically involves the reaction of butylamine with phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of Butyl N,N,N’,N’-tetrabutylphosphorodiamidate may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the production efficiency and reduce the cost of manufacturing.

Analyse Chemischer Reaktionen

Types of Reactions

Butyl N,N,N’,N’-tetrabutylphosphorodiamidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphorodiamidate oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphorodiamidate oxides, while substitution reactions can produce a variety of substituted phosphorodiamidates.

Wissenschaftliche Forschungsanwendungen

Butyl N,N,N’,N’-tetrabutylphosphorodiamidate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorodiamidate derivatives.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in various industrial processes, such as the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Butyl N,N,N’,N’-tetrabutylphosphorodiamidate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Butyl N,N,N’,N’-tetrabutylphosphorodiamidate include other phosphorodiamidates with different alkyl or aryl groups attached to the nitrogen atoms. Examples include:

  • Ethyl N,N,N’,N’-tetraethylphosphorodiamidate
  • Methyl N,N,N’,N’-tetramethylphosphorodiamidate

Uniqueness

Butyl N,N,N’,N’-tetrabutylphosphorodiamidate is unique due to the presence of butyl groups, which impart specific chemical properties and reactivity. The compound’s structure and functional groups make it suitable for various applications that may not be achievable with other phosphorodiamidates.

Eigenschaften

CAS-Nummer

40882-06-2

Molekularformel

C20H45N2O2P

Molekulargewicht

376.6 g/mol

IUPAC-Name

N-[butoxy-(dibutylamino)phosphoryl]-N-butylbutan-1-amine

InChI

InChI=1S/C20H45N2O2P/c1-6-11-16-21(17-12-7-2)25(23,24-20-15-10-5)22(18-13-8-3)19-14-9-4/h6-20H2,1-5H3

InChI-Schlüssel

CLOWFQAFBUQSSN-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCC)P(=O)(N(CCCC)CCCC)OCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.